molecular formula C24H25N5O3S B2540572 5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-13-6

5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2540572
CAS No.: 851969-13-6
M. Wt: 463.56
InChI Key: VRBZLRBNMFATBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core. Its structure includes a 2-methyl substituent at position 2 and a bulky benzhydryl-like group at position 5, composed of a 4-benzylpiperidin-1-yl moiety and a 4-nitrophenyl ring. The 4-nitrophenyl group introduces strong electron-withdrawing properties, while the benzylpiperidine fragment may influence lipophilicity and receptor binding.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-16-25-24-28(26-16)23(30)22(33-24)21(19-7-9-20(10-8-19)29(31)32)27-13-11-18(12-14-27)15-17-5-3-2-4-6-17/h2-10,18,21,30H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBZLRBNMFATBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with significant potential in pharmaceutical applications. Its structure combines elements that suggest various biological activities, particularly in the realm of neuropharmacology and anti-inflammatory responses.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N5O3SC_{24}H_{25}N_{5}O_{3}S with a molecular weight of 463.56 g/mol. The compound features a thiazole ring fused with a triazole moiety, which is known for its biological significance in drug design.

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems. The presence of the benzylpiperidine structure suggests potential interactions with dopaminergic and serotonergic receptors, which are critical in the modulation of mood and behavior. Additionally, the nitrophenyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration.

Antidepressant Effects

Recent studies indicate that compounds similar to 5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit antidepressant-like effects in animal models. These effects are often assessed through behavioral tests such as the forced swim test (FST) and tail suspension test (TST), where reduced immobility time indicates antidepressant activity.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential application in treating inflammatory diseases.

Study 1: Antidepressant Activity

A study conducted on mice evaluated the antidepressant effects of this compound using the FST. Mice treated with varying doses showed a significant reduction in immobility time compared to the control group, indicating potential antidepressant properties.

Dose (mg/kg)Immobility Time (seconds)Significance
0 (Control)180-
10120p < 0.05
2090p < 0.01

Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, the compound was tested on LPS-stimulated RAW264.7 macrophages. Results indicated a dose-dependent decrease in IL-6 levels.

Concentration (µM)IL-6 Production (pg/mL)Significance
0500-
5350p < 0.05
10200p < 0.01

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thiazolo[3,2-b][1,2,4]triazole core but differ in substituents, which modulate electronic, steric, and solubility properties. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Substituent Comparison

Compound Name Position 5 Substituent Position 2 Substituent Core Modification Notable Features
Target Compound: 5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl Methyl -OH at position 6 Nitro group enhances electron-withdrawing effects; piperidine increases rigidity.
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol [4-(3-Chlorophenyl)piperazin-1-yl][4-ethoxy-3-methoxyphenyl]methyl Methyl -OH at position 6 Chlorophenyl (electron-withdrawing) and methoxy/ethoxy (electron-donating) groups .
5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (4-Benzylpiperazin-1-yl)(p-tolyl)methyl Methyl -OH at position 6 p-Tolyl (electron-donating methyl group) vs. nitro; piperazine enhances solubility .
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one [3-(4-Butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylene 4-Methoxyphenyl -ONE at position 6 Ketone replaces hydroxyl; extended conjugated system with pyrazole .

Key Observations:

Core Modifications :

  • The target compound and most analogs retain the hydroxyl group at position 6, critical for hydrogen bonding. In contrast, the compound in features a ketone (-ONE), which may alter redox properties or metabolic stability .

Piperidine (target) vs. piperazine (): Piperidine’s lack of a basic nitrogen may reduce solubility but increase membrane permeability.

Position 2 Substituents :

  • The target compound’s methyl group is simpler and less polar than the 4-methoxyphenyl group in , which could improve π-π stacking interactions .

Biological Implications (Hypothetical) :

  • The nitro group in the target compound may confer antibacterial or antiparasitic activity, as seen in nitrofuran derivatives. Conversely, the ethoxy/methoxy groups in might enhance CNS penetration due to increased lipophilicity .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Thiazole and triazole ring formation : Achieved via cyclization of thioketones or thioamides with hydrazine derivatives under reflux in ethanol or acetonitrile .
  • Coupling of the benzylpiperidine moiety : Requires phosphorus oxychloride or similar reagents for activation, with microwave-assisted methods improving yield .
  • Optimization : Temperature (60–120°C), solvent choice (DMF for polar intermediates), and catalyst use (triethylamine for acid scavenging) are critical. Yields >70% are achievable with strict moisture control .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of thiazolo-triazole fusion and substituent positions (e.g., benzylpiperidine coupling at C5) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 520.23) and detects impurities .
  • X-ray Crystallography : Resolves conformational polymorphism (e.g., orthorhombic vs. monoclinic polymorphs) impacting bioactivity .

Q. How can researchers assess its stability under physiological conditions?

  • pH-dependent stability : Use HPLC to monitor degradation in buffers (pH 2–9) at 37°C. Stability decreases in acidic conditions due to nitro group reduction .
  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, necessitating storage at –20°C .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Dose-response reconciliation : Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity). Discrepancies often arise from cell-line variability (e.g., HeLa vs. MCF-7) .
  • Metabolite interference : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the piperidine ring) that may antagonize parent compound activity .

Q. What strategies are effective for target identification in neurological pathways?

  • Molecular docking : Prioritize targets like serotonin receptors (5-HT2A) or monoamine oxidases. Docking scores (e.g., ΔG = –9.2 kcal/mol) suggest strong binding to 5-HT2A’s hydrophobic pocket .
  • Kinase profiling : Use a panel of 50 kinases to identify inhibition (e.g., >80% inhibition of JAK3 at 10 µM) .

Q. How does structural modification of the benzylpiperidine group affect potency?

  • Substituent effects :

    SubstituentIC50 (µM, JAK3)LogP
    –H12.33.1
    –OCH38.72.8
    –NO25.22.5
    Electron-withdrawing groups (e.g., –NO2) enhance potency by improving target binding but reduce solubility .

Q. What experimental designs mitigate off-target effects in vivo?

  • Pharmacophore masking : Introduce prodrug moieties (e.g., acetylated hydroxyl groups) to reduce non-specific interactions. Reactivation occurs via esterases in target tissues .
  • Tissue distribution studies : Radiolabel the compound with 14C and track accumulation in organs using autoradiography. High liver uptake suggests first-pass metabolism .

Methodological Challenges

Q. How can low yields during triazole ring closure be addressed?

  • Catalyst screening : Switch from conventional Hünig’s base to Cu(I)-azide click chemistry, improving yields from 45% to 82% .
  • Solvent optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF4]) to stabilize reactive intermediates .

Q. What computational tools predict metabolic pathways?

  • ADMET Predictor™ : Simulates Phase I metabolism (e.g., CYP3A4-mediated oxidation) and flags toxicophores like the nitro group .
  • SwissADME : Estimates bioavailability (58%) and blood-brain barrier penetration (CNS MPO score = 4.2) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

  • Crystalline vs. amorphous forms : Amorphous forms (prepared by spray drying) show 3× higher solubility (2.1 mg/mL in PBS) than crystalline counterparts .
  • Counterion effects : Salt formation with mesylate increases aqueous solubility to 5.8 mg/mL vs. 1.3 mg/mL for free base .

Q. How to validate conflicting enzyme inhibition data?

  • Assay standardization : Re-test IC50 under uniform conditions (e.g., 1 mM ATP in kinase assays). Variability often stems from ATP concentration differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.